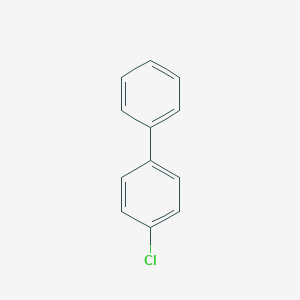

4-Chlorobiphenyl

Descripción general

Descripción

4-Chlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals consisting of a biphenyl molecule with one or more chlorine atoms attached. Specifically, this compound has a chlorine atom at the fourth position of the biphenyl structure. PCBs, including this compound, have been widely used in various industrial applications due to their chemical stability, insulating properties, and resistance to heat and fire .

Métodos De Preparación

4-Chlorobiphenyl can be synthesized through several methods:

Palladium-Catalyzed Cross-Coupling: This method involves the reaction of haloaromatics with aryl Grignard reagents in the presence of a palladium catalyst.

Kumada Coupling Reaction: This involves the reaction of aryl chlorides with arylmagnesium bromide in the presence of a catalyst under nitrogen atmosphere at 40°C for 12 hours.

Decomposition of Aroyl Peroxides: This method involves the decomposition of aroyl peroxides in appropriate substrates, often in the presence of electron acceptors, to yield high amounts of chlorobiphenyls.

Análisis De Reacciones Químicas

4-Chlorobiphenyl undergoes various chemical reactions:

Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.

Oxidation and Reduction: While this compound is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .

Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.

Aplicaciones Científicas De Investigación

Toxicological Research

4-Chlorobiphenyl has been extensively studied for its toxicological properties, particularly its carcinogenic potential. Research has demonstrated that specific metabolites of PCB 3 exhibit initiating activity in the livers of Fischer 344 rats. A study found that monohydroxy and quinone metabolites of PCB 3 were capable of inducing liver lesions, suggesting that these metabolites may act as proximate and ultimate carcinogens in rodent models . This finding emphasizes the importance of understanding the metabolic activation pathways of PCBs for assessing their risks to human health.

Environmental Impact Studies

The environmental persistence and bioaccumulation of PCBs, including this compound, have prompted research into their ecological effects. Studies have shown that PCB 3 can undergo microbial degradation in contaminated soils, leading to the production of secondary metabolites that may affect microbial communities . Understanding these degradation pathways is crucial for developing bioremediation strategies to mitigate PCB contamination in ecosystems.

Analytical Chemistry

This compound is used as a standard compound in analytical chemistry for developing methods to detect PCBs in environmental samples. Its structural properties allow it to serve as a reference point for various chromatographic techniques. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are employed to quantify PCB levels in soil, water, and biological samples . The ability to accurately measure PCB concentrations is vital for regulatory compliance and environmental monitoring.

Metabolic Pathway Studies

Research has focused on elucidating the metabolic pathways of this compound, particularly its interaction with hepatic enzymes. Targeted metabolome screens have indicated that lower chlorinated PCBs can alter hepatic tryptophan metabolism, which may have implications for understanding their broader biochemical effects . Such studies are essential for identifying potential biomarkers of exposure and toxicity.

Case Study 1: Carcinogenicity Assessment

A significant study assessed the carcinogenicity of this compound by examining its effects on Fischer 344 rats. The study revealed that specific metabolites could induce liver tumors, highlighting the need for ongoing research into PCB-related health risks .

Case Study 2: Bioremediation Potential

Research into the microbial degradation of this compound has shown promising results in contaminated environments. Specific bacterial strains have been identified that can effectively degrade PCB compounds, offering potential strategies for bioremediation efforts .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Chlorobiphenyl varies depending on its application:

Comparación Con Compuestos Similares

4-Chlorobiphenyl is compared with other polychlorinated biphenyls (PCBs):

2-Chlorobiphenyl: Similar to this compound but with the chlorine atom at the second position.

4,4’-Dichlorobiphenyl: Contains two chlorine atoms at the fourth positions of each benzene ring.

2,4’-Dichlorobiphenyl: Contains chlorine atoms at the second and fourth positions of the biphenyl structure.

This compound’s unique position of the chlorine atom and its specific reactivity make it a valuable compound for various scientific research applications.

Actividad Biológica

4-Chlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential health impacts. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by one chlorine atom attached to a biphenyl structure. This compound is part of a larger family of PCBs, which are recognized for their industrial applications but also for their toxicity and environmental concerns.

Metabolism and Bioactivation

The metabolism of this compound involves several steps that lead to the formation of reactive metabolites. Research indicates that this compound undergoes hydroxylation primarily through cytochrome P450 enzymes, producing various hydroxylated metabolites. These metabolites can further oxidize to form highly reactive quinones, which interact with nucleophilic sites on DNA and proteins, potentially leading to carcinogenic outcomes.

Key Metabolites Identified

| Metabolite Name | Type | Biological Activity |

|---|---|---|

| 4-OH PCB 3 | Monohydroxy | Initiating activity in liver carcinogenesis |

| 3,4-BQ PCB 3 | Quinone | Highly reactive, interacts with macromolecules |

| 2′,3′-OH PCB 3 | Dihydroxy | Substrate for prostaglandin synthesis |

| PCB3 sulfate | Conjugated metabolite | Alters metabolic pathways in HepG2 cells |

Studies have shown that specific metabolites like 4-OH PCB 3 and 3,4-BQ PCB 3 exhibit initiating activity in vivo, particularly in Fischer 344 rats. These findings suggest that the metabolic activation of PCB 3 leads to the formation of ultimate carcinogenic species .

Toxicological Effects

The toxicological profile of this compound is complex and varies based on its concentration and the presence of specific metabolites. In vitro studies using HepG2 cells revealed alterations in metabolic pathways, including amino acid metabolism and bile acid biosynthesis. Notably, exposure to PCB 3 resulted in increased levels of certain metabolites over time, indicating a dose-dependent response .

Case Studies

- Liver Carcinogenesis in Rats : A study demonstrated that Fischer 344 rats injected with specific metabolites of PCB 3 developed liver lesions indicative of carcinogenesis. This study highlighted the role of metabolic activation in promoting tumorigenesis .

- Human Cell Line Studies : In HepG2 cells exposed to PCB 3, significant changes in tryptophan metabolism were observed alongside the formation of reactive hydroxylated metabolites. These findings underscore the potential for PCB metabolites to disrupt normal cellular functions .

Interaction with Biological Macromolecules

The electrophilic nature of quinone metabolites derived from this compound allows them to react with nucleic acids and proteins, leading to modifications that may contribute to toxicity and carcinogenicity. For instance, studies have shown that these quinones can form adducts with cellular macromolecules, which may interfere with normal cellular processes .

Propiedades

IUPAC Name |

1-chloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNLURCHDRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040300 | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2051-62-9 | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171.9 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?

A1: this compound primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]

Q2: Are there specific metabolites of this compound that raise particular concern?

A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]

Q3: How does the presence of this compound impact prostaglandin production?

A3: Studies indicate that certain hydroxylated metabolites of this compound, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to this compound-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.

Q5: Can this compound be broken down in the environment?

A5: Yes, several bacterial species demonstrate the ability to degrade this compound. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down this compound into carbon dioxide. [, ]

Q6: Does the degradation of this compound always have a positive impact on the environment?

A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during this compound degradation. []

Q7: What analytical methods are employed to study this compound and its metabolites?

A7: Research utilizes various analytical techniques for characterizing this compound and its degradation products. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying this compound and its metabolites in various matrices. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of this compound metabolites, particularly hydroxylated forms. [, , ]

- High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of this compound in complex biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of this compound metabolites, providing insights into their chemical properties and potential for further transformations. []

Q8: How does ultraviolet (UV) radiation affect this compound?

A8: this compound undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]

Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?

A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that this compound degrades faster than its 2- and 3-chloro isomers. []

Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?

A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.